molecular formula C7H5F2NS B13604514 2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole

2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole

Cat. No.: B13604514
M. Wt: 173.19 g/mol
InChI Key: WBYMQKUKCLCVEF-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole is a compound of significant interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,1-difluoroethyl chloride as a starting material, which undergoes a series of reactions to introduce the difluoroethyl group onto the thiazole ring . The ethynyl group can be introduced through a palladium-catalyzed coupling reaction with an appropriate ethynyl precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s metabolic stability, while the ethynyl group can interact with various enzymes and receptors. These interactions can modulate biological activities and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)-4-ethynyl-1,3-thiazole is unique due to the combination of the thiazole ring with both difluoroethyl and ethynyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H5F2NS

Molecular Weight

173.19 g/mol

IUPAC Name

2-(1,1-difluoroethyl)-4-ethynyl-1,3-thiazole

InChI

InChI=1S/C7H5F2NS/c1-3-5-4-11-6(10-5)7(2,8)9/h1,4H,2H3

InChI Key

WBYMQKUKCLCVEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C#C)(F)F

Origin of Product

United States

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